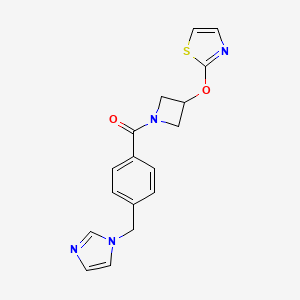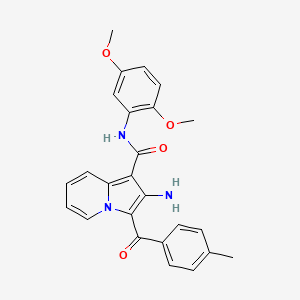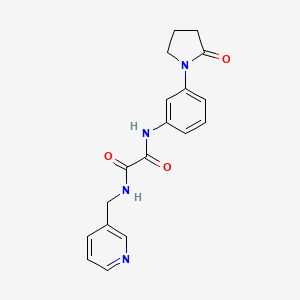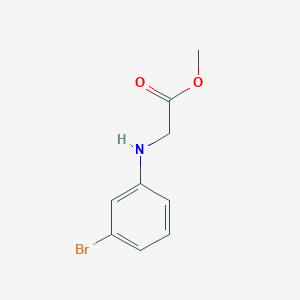![molecular formula C16H17N3O B2744014 6-Cyclopropyl-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide CAS No. 2380175-89-1](/img/structure/B2744014.png)
6-Cyclopropyl-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Cyclopropyl-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide, also known as CPI-444, is a novel small molecule inhibitor of the adenosine A2A receptor. This compound has gained significant attention in recent years due to its potential therapeutic applications in the treatment of cancer and other diseases. CPI-444 has been shown to have promising anti-tumor activity, and its mechanism of action makes it an attractive candidate for combination therapy with other cancer treatments.
作用机制
6-Cyclopropyl-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide works by blocking the adenosine A2A receptor, which is overexpressed in many types of cancer. Adenosine is a signaling molecule that is produced in response to cellular stress, such as hypoxia, and can promote tumor growth and immune suppression. By blocking the adenosine A2A receptor, 6-Cyclopropyl-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide can inhibit the growth and proliferation of cancer cells, as well as enhance the anti-tumor immune response.
Biochemical and Physiological Effects:
6-Cyclopropyl-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor activity, 6-Cyclopropyl-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide has been shown to reduce inflammation, improve glucose metabolism, and enhance cognitive function. 6-Cyclopropyl-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide has also been shown to have a favorable safety profile, with no significant toxicities observed in preclinical studies.
实验室实验的优点和局限性
One of the main advantages of 6-Cyclopropyl-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide is its specificity for the adenosine A2A receptor, which makes it a valuable tool for studying the role of this receptor in cancer and other diseases. 6-Cyclopropyl-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide is also relatively easy to synthesize and has a favorable safety profile, which makes it a good candidate for further preclinical and clinical development. One limitation of 6-Cyclopropyl-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide is that it may not be effective in all types of cancer, as the expression of the adenosine A2A receptor varies between different tumor types.
未来方向
There are several potential future directions for the development of 6-Cyclopropyl-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide. One area of interest is the combination of 6-Cyclopropyl-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide with other cancer treatments, such as immune checkpoint inhibitors or chemotherapy. Another area of interest is the development of biomarkers to predict which patients are most likely to respond to treatment with 6-Cyclopropyl-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide. Finally, further studies are needed to determine the optimal dosing and scheduling of 6-Cyclopropyl-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide in clinical trials.
合成方法
The synthesis of 6-Cyclopropyl-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide involves a multi-step process starting from commercially available starting materials. The first step involves the preparation of the pyrimidine core using a nucleophilic aromatic substitution reaction. This is followed by the introduction of the cyclopropyl group using a Grignard reaction. The final step involves the introduction of the 4-carboxamide group using a coupling reaction. The synthesis of 6-Cyclopropyl-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide has been optimized to yield high purity and high yield.
科学研究应用
6-Cyclopropyl-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide has been extensively studied in preclinical models of cancer. In vitro studies have shown that 6-Cyclopropyl-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide inhibits the growth of cancer cells by blocking the adenosine A2A receptor. In vivo studies have shown that 6-Cyclopropyl-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide has potent anti-tumor activity in various mouse models of cancer, including melanoma, lung cancer, and colon cancer. 6-Cyclopropyl-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide has also been shown to enhance the anti-tumor activity of other cancer treatments, such as immune checkpoint inhibitors.
属性
IUPAC Name |
6-cyclopropyl-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-11-2-4-12(5-3-11)9-17-16(20)15-8-14(13-6-7-13)18-10-19-15/h2-5,8,10,13H,6-7,9H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBDZLFABIGRDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=NC=NC(=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclopropyl-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(furan-2-yl)-3-hydroxypropyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2743931.png)
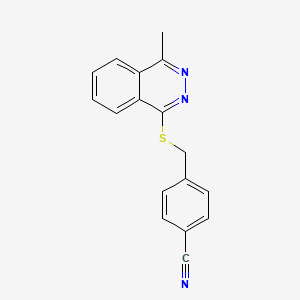
![N-(2,5-dichlorophenyl)-2-[4-(4-ethylphenyl)piperazin-1-yl]acetamide](/img/structure/B2743934.png)
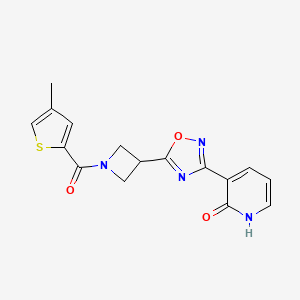
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,5-dimethylbenzamide](/img/structure/B2743937.png)
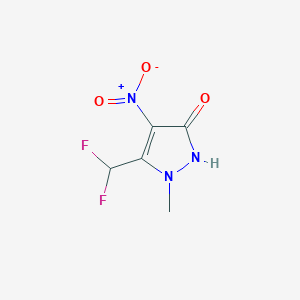
![1-(3-Methoxyphenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea](/img/no-structure.png)
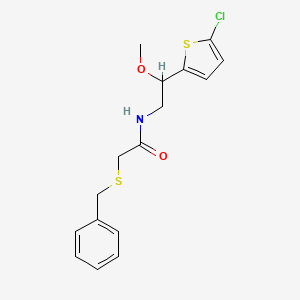
![2-[(2-Chlorobenzyl)sulfanyl]-4-phenyl-6-(propylamino)-5-pyrimidinecarbonitrile](/img/structure/B2743945.png)
![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-4-methylpyrimidine](/img/structure/B2743946.png)
